Technical Guide: Chemical Structure & Properties of (2,2'-Bipyridine)diiodonickel(II)
Technical Guide: Chemical Structure & Properties of (2,2'-Bipyridine)diiodonickel(II)
The following technical guide details the chemical structure, synthesis, and catalytic applications of the (2,2'-Bipyridine)diiodonickel(II) complex.
Executive Summary
(2,2'-Bipyridine)diiodonickel(II) (CAS: 59448-25-8) is a coordination complex serving as a critical precatalyst in modern organic synthesis, particularly in reductive cross-electrophile coupling (XEC) reactions.[1] While often represented as a discrete monomer in commercial catalogs, its solid-state structure is a coordination polymer defined by halide bridging. This guide delineates its structural duality (solid-state polymer vs. solution-phase monomer), electronic properties, and synthesis protocols, providing researchers with the mechanistic grounding necessary for optimizing catalytic workflows.
Part 1: Structural Characterization & Electronic Properties
Chemical Identity
| Parameter | Data |
| IUPAC Name | (2,2'-Bipyridine)diiodonickel(II) |
| Formula | C₁₀H₈I₂N₂Ni |
| Molecular Weight | 468.69 g/mol |
| Oxidation State | Ni(II) ( |
| Appearance | Black/Dark-green crystalline powder |
| Solubility | Low in non-polar solvents; soluble in coordinating polar solvents (DMF, DMSO) |
Coordination Geometry: The Solid vs. Solution Duality
Understanding the geometry of this complex is vital for predicting its solubility and reactivity profile.
Solid-State: Octahedral Coordination Polymer
In its crystalline form, the complex does not exist as a discrete [Ni(bpy)I2] molecule. Instead, it adopts a polymeric chain structure .
-
Bridging Halides: The iodide ions act as bridging ligands (
-I), connecting adjacent nickel centers. -
Coordination Sphere: Each Nickel(II) center is hexacoordinate (Octahedral geometry), bonded to two nitrogen atoms from the bipyridine (chelating) and four iodide atoms (bridging).
-
Consequence: This polymeric nature confers high thermal stability (>300°C) and low solubility in non-coordinating solvents (e.g., toluene, diethyl ether).
Solution-State: Solvated Monomer
When dissolved in strong donor solvents (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO), the polymeric chains undergo scission.
-
Solvolysis: Solvent molecules displace the bridging iodides, breaking the polymer into monomeric species such as [Ni(bpy)I2(Solvent)2].
-
Catalytic Relevance: This monomeric species is the actual precursor that enters the catalytic cycle, where it is subsequently reduced to the active Ni(0) species.
Electronic Structure & Magnetism
-
Electronic Configuration: Ni(II) is a
system. -
Spin State: High-Spin (
). -
Magnetic Behavior: Paramagnetic.[2][3]
-
Note: Unlike square planar Ni(II) complexes (which are diamagnetic,
), the octahedral coordination in both the solid polymer and solvated monomer results in unpaired electrons. This paramagnetism is a simple diagnostic tool to confirm the complex has not degraded to a square planar form (rare for this specific ligand set).
-
Part 2: Synthesis Protocol
Directive: The following protocol utilizes the direct reaction of Nickel(II) Iodide with 2,2'-Bipyridine. This method minimizes halide exchange contamination risks common in NiCl₂ + NaI routes.
Reagents & Equipment
-
Precursors: Nickel(II) Iodide (anhydrous, 99.5%), 2,2'-Bipyridine (99%+).
-
Solvent: Absolute Ethanol or n-Butanol (degassed).
-
Atmosphere: Nitrogen or Argon (Schlenk line technique recommended but not strictly required for air-stable Ni(II) salts; however, exclusion of moisture is critical).
Step-by-Step Methodology
Step 1: Solvation
Dissolve 1.0 equivalent of 2,2'-Bipyridine in hot absolute ethanol (
Step 2: Complexation
Add the bipyridine solution dropwise to the stirring
-
Observation: The solution will darken significantly (deep green/black) as the complex forms and begins to precipitate due to its polymeric nature.
Step 3: Reflux & Aging
Reflux the mixture at
Step 4: Isolation Cool to room temperature.[4] Filter the precipitate using a fritted glass funnel.[4]
-
Wash 1: Cold Ethanol (removes unreacted ligand).
-
Wash 2: Diethyl Ether (removes residual solvent and aids drying).
Step 5: Drying
Dry the solid under high vacuum (
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2,2'-Bipyridine)diiodonickel(II) via direct complexation.
Part 3: Mechanistic Applications in Catalysis
The primary utility of [Ni(bpy)I2] is as a precatalyst for Cross-Electrophile Coupling (XEC). It is preferred over chloride analogues because the iodide ligand is more labile and facilitates faster oxidative addition initiation.
The Activation Cycle
The complex itself is catalytically inactive until reduced.
-
Precatalyst Loading: [Ni(bpy)I2] is dissolved in the reaction solvent (e.g., DMA/NMP).
-
In-Situ Reduction: A stoichiometric reductant (Mn powder, Zn powder, or TDAE) reduces the Ni(II) species to the active Ni(0)-bipyridine species.
-
Catalytic Turnover: The Ni(0) species undergoes oxidative addition with an electrophile (R-X), entering the catalytic cycle.
Structural Connectivity & Activation Logic
Caption: Structural evolution from solid polymer to active catalytic species.
Part 4: Handling & Stability
-
Hygroscopicity: The complex is moderately hygroscopic. Absorption of water can lead to the formation of aquo-complexes, altering the molecular weight and potentially deactivating the catalyst in water-sensitive reactions.
-
Storage: Store in a desiccator or glovebox. While air-stable for short periods as a solid, long-term storage should be under inert gas to prevent slow oxidation or ligand dissociation.
-
Safety: Nickel compounds are known sensitizers and potential carcinogens. Use standard PPE and handle in a fume hood.
References
-
Sigma-Aldrich. (2,2'-Bipyridine)diiodonickel(II) Product Specification & Safety Data Sheet. Link
-
Doyle, A. G., et al. (2025). "Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions." PMC / NIH. Link
- Watson, M. P., et al. (2010). "Nickel-Catalyzed Cross-Couplings of Alkyl Halides." Chemical Reviews. (Cited for general mechanism of Ni-bpy XEC).
- McAuliffe, C. A., et al. (1977). "Phosphine and Arsine Complexes of Nickel(II)." Macmillan Press. (Reference for general Ni(II) halide polymer chemistry).
- Wilkinson, G. (1988). Comprehensive Coordination Chemistry: The Synthesis, Reactions, Properties & Applications of Coordination Compounds. Pergamon Press. (Authoritative text on Ni(II)
